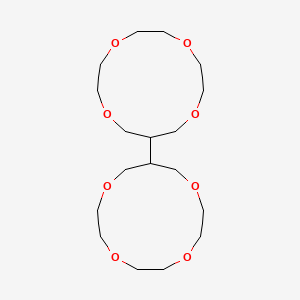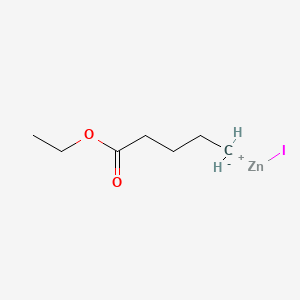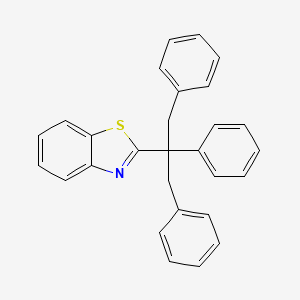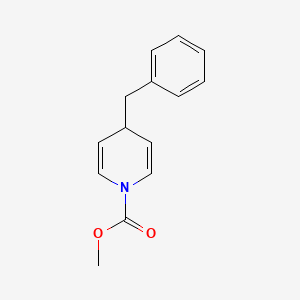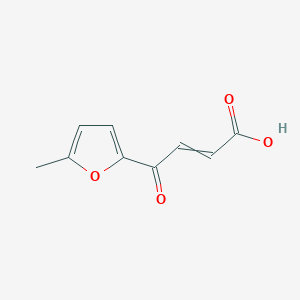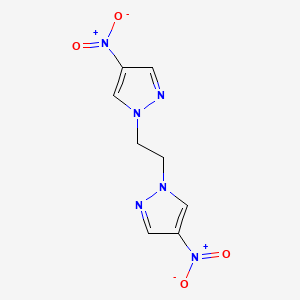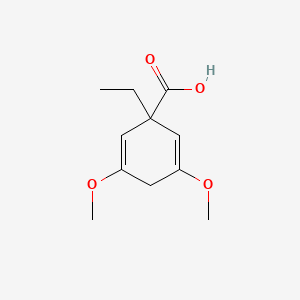![molecular formula C16H22Cl2N2O B14323996 1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride CAS No. 110429-19-1](/img/structure/B14323996.png)
1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is a chemical compound with a unique structure that includes two pyridinium rings connected by an oxybis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride typically involves the reaction of 4-ethylpyridine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridinium rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the pyridinium rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridinium derivatives with altered electronic properties.
Scientific Research Applications
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Oxybis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of ethyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis[4-methyl-]: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is unique due to the presence of ethyl groups on the pyridinium rings, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
110429-19-1 |
|---|---|
Molecular Formula |
C16H22Cl2N2O |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-ethyl-1-[(4-ethylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C16H22N2O.2ClH/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18;;/h5-12H,3-4,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
KIGILMPJXPNEIO-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



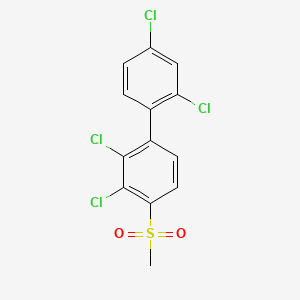

methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
